molecular formula C18H22N4O2 B2464342 N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2-phenoxyacetamide CAS No. 1796962-96-3

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2-phenoxyacetamide

Cat. No.: B2464342
CAS No.: 1796962-96-3
M. Wt: 326.4
InChI Key: IZHZWRIZNDKJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2-phenoxyacetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a hybrid structure incorporating a phenoxy acetamide moiety linked to a 4-methyl-6-(pyrrolidin-1-yl)pyrimidine scaffold. Phenoxy acetamide derivatives are recognized in scientific literature as privileged structures in the development of pharmacologically active compounds, with research indicating their potential across various therapeutic areas . The pyrimidine ring, substituted with a pyrrolidine group, is a common pharmacophore in medicinal chemistry known to contribute to molecular recognition and binding affinity in biological systems . This specific molecular architecture makes it a valuable intermediate for researchers exploring structure-activity relationships, particularly in the synthesis of novel heterocyclic compounds with potential biological activity. The compound is intended for use in chemical biology, hit-to-lead optimization campaigns, and as a building block in the synthesis of more complex molecules for academic and industrial research programs. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-14-11-17(22-9-5-6-10-22)21-16(20-14)12-19-18(23)13-24-15-7-3-2-4-8-15/h2-4,7-8,11H,5-6,9-10,12-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHZWRIZNDKJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)COC2=CC=CC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2-phenoxyacetamide typically involves multiple steps

    Preparation of Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of Pyrrolidinyl Group: The pyrrolidinyl group is introduced via nucleophilic substitution, where pyrrolidine reacts with the pyrimidine core in the presence of a base such as sodium hydride.

    Formation of Phenoxyacetamide Moiety: The final step involves the reaction of the intermediate compound with phenoxyacetyl chloride in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Pyrrolidine in the presence of sodium hydride.

Major Products Formed

    Oxidation: Formation of oxidized pyrimidine derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various nucleophiles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interfere with the replication of viruses or bacteria, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Structural Analogues with Pyrimidine Cores

A. Substituent Variations at Positions 4 and 6

  • 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (): This compound shares the 4-methyl and 6-aminoheterocyclic substituents but replaces pyrrolidine with piperidine (6-membered ring) and lacks the phenoxyacetamide group. Crystallographic studies highlight its planar pyrimidine ring, which may enhance stacking interactions .
  • 2-(3-(4-((1H-Indazol-5-yl)amino)-6-(piperazin-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide (): This derivative features a piperazine substituent at position 6 and an indazole-linked phenoxyacetamide. The indazole group may confer kinase inhibitory activity, while the piperazine enhances solubility. Synthesis yields (65%) and NMR data (δ 12.94 ppm for indazole NH) suggest stable hydrogen-bonding networks .

B. Substituent Variations at Position 2

  • N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide (): The sulfonamide group at position 2 increases electronegativity and hydrogen-bonding capacity compared to the target’s acetamide. Fluorophenyl and hydroxymethyl groups may improve blood-brain barrier penetration, a property less likely in the target due to its larger phenoxy group .
Phenoxyacetamide Derivatives
  • It inhibits TLR4 signaling in HEK 293 cells, suggesting the target compound may similarly modulate immune pathways. However, the pyrimidine core in the target could improve metabolic stability over the butan-2-yl chain .

Biological Activity

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2-phenoxyacetamide is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its unique structure, characterized by a pyrimidine ring with a pyrrolidinyl group and a phenoxyacetamide moiety, has attracted significant interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology due to its potential biological activity.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC17_{17}H22_{22}N4_{4}O2_{2}
Molecular Weight302.38 g/mol
CAS Number1796962-96-3

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival, which is critical in cancer therapy.
  • Cell Cycle Modulation : It has been shown to induce cell cycle arrest, particularly at the G2/M phase, leading to apoptosis in certain cancer cell lines .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is necessary to confirm these findings.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant growth inhibition against various human cancer cell lines. For example:

  • Cell Lines Tested : HL-60 (leukemia), U937 (monocytic leukemia), K562 (chronic myeloid leukemia).
  • IC50 Values : The approximate IC50 for HL-60 cells was found to be 103.26 ± 4.59 nM after 48 hours of treatment, indicating potent activity against these cancer cells .

Mechanistic Insights

In a study focused on the effects of similar pyrimidine derivatives, it was observed that the compounds could:

  • Induce G2/M phase arrest by inhibiting cyclin-dependent kinase 1 (CDK1) activity.
  • Downregulate key proteins involved in cell survival such as AKT and mTOR pathways, leading to increased apoptosis through mitochondrial-dependent pathways .

Comparative Biological Activity

A comparative analysis of this compound with other related compounds reveals its promising biological profile:

Compound NameIC50 (nM)Cell Line TestedMechanism of Action
N-(4-methyl-pyrimidinyl)-phenoxyacetamide103.26 ± 4.59HL-60 (Leukemia)G2/M Arrest, Apoptosis
Smh-3 (related compound)120 ± 5U937G2/M Arrest, AKT Pathway Inhibition

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for this compound?

Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the pyrimidine core. Key steps include:

  • Substitution reactions : Alkylation or amination under alkaline conditions to introduce pyrrolidine and methyl groups (e.g., using K₂CO₃ or NaH in DMF at 60–80°C) .
  • Condensation reactions : Use of coupling agents like EDCI or DCC to attach the phenoxyacetamide moiety .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard .
    Critical conditions : Controlled temperature (40–80°C), anhydrous solvents (DMF, dichloromethane), and catalysts (e.g., Pd for cross-coupling) to minimize side reactions .

Basic: Which analytical techniques are essential for characterizing purity and structural integrity?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrrolidine integration at δ 1.8–2.5 ppm, pyrimidine protons at δ 8.0–8.5 ppm) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>95% by area under the curve) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~370) .

Advanced: How can computational methods optimize reaction pathways and predict regioselectivity?

Answer:

  • Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to model transition states and predict regioselectivity in pyrimidine functionalization .
  • Reaction path screening : Tools like GRRM or AFIR to identify low-energy pathways for alkylation or amination steps .
  • Machine learning : Train models on existing reaction data to predict solvent/catalyst combinations (e.g., DMF with K₂CO₃ for SNAr reactions) .

Advanced: How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Answer:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for apoptosis) .
  • Statistical DOE : Apply factorial design to test variables (concentration, incubation time) and identify outliers .
  • Meta-analysis : Compare data across studies using tools like Prism to assess batch effects or solvent interference (e.g., DMSO tolerance <0.1%) .

Advanced: What strategies elucidate the compound’s mechanism of action in biological systems?

Answer:

  • Biochemical assays : Fluorescence polarization for binding affinity (e.g., competition with ATP in kinase assays) .
  • Molecular docking : AutoDock Vina to model interactions with target proteins (e.g., hydrogen bonding with pyrimidine N1) .
  • Proteomics : SILAC labeling to identify downstream signaling pathways affected by the compound .

Basic: What solvent systems and workup protocols minimize byproducts during synthesis?

Answer:

  • Polar aprotic solvents : DMF or DMSO for SNAr reactions (ensures solubility of intermediates) .
  • Acid-base workup : Extract unreacted starting materials with 1M HCl (removes amines) and saturated NaHCO₃ (removes acids) .
  • Catalyst removal : Use Chelex resin to sequester metal catalysts (e.g., Pd residues) .

Advanced: How to design stability studies for this compound under physiological conditions?

Answer:

  • Forced degradation : Expose to pH 1–13 (HCl/NaOH), heat (40–60°C), and light (ICH Q1B) to identify degradation products .
  • LC-MS/MS : Monitor hydrolytic cleavage (e.g., amide bond rupture at pH >10) and oxidation (e.g., pyrrolidine ring opening) .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data (40–60°C) .

Advanced: What in silico approaches predict metabolic liabilities and pharmacokinetic properties?

Answer:

  • ADMET prediction : SwissADME or ADMETlab to estimate logP (~2.5), CYP450 inhibition (e.g., CYP3A4), and bioavailability (>50%) .
  • Metabolite ID : GLORY or Meteor software to simulate Phase I/II metabolism (e.g., hydroxylation at the methyl group) .
  • PBPK modeling : GastroPlus to simulate absorption in the GI tract (high permeability due to logP >2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.